
2,2,2-トリフルオロ-N-フェニルアセトアミド
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,2,2-Trifluoro-N-phenylacetamide involves several strategies, highlighting the versatility and complexity of approaches in attaining these trifluoromethylated compounds. For instance, synthesis methods have been developed for creating structures with similar trifluoroacetamide groups, utilizing reactions such as fluorination of the sodium salt of perfluoro-N-(4-pyridyl)-acetamide and direct acetylation processes. These methods underscore the significance of controlled reactions and specific reagents in achieving the desired trifluoroacetamide derivatives (Banks et al., 1996), (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of compounds like 2,2,2-Trifluoro-N-phenylacetamide is often analyzed using techniques such as X-ray diffraction and NMR spectroscopy, providing insights into their stereochemistry and molecular dynamics. For example, the crystal structure analysis of similar trifluoroacetamide derivatives reveals intricate details about intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their stability and reactivity (Gonghua Pan et al., 2016).
Chemical Reactions and Properties
Trifluoroacetamide compounds undergo a variety of chemical reactions, reflecting their reactivity towards nucleophilic and electrophilic agents. Studies have shown that trifluoroacetamides, including those derived from chiral silylated amino alcohols, can be synthesized with the aim of achieving enantioselective nucleophilic trifluoromethylation, demonstrating the synthetic utility and reactivity of these compounds (Roussel et al., 2005).
科学的研究の応用
有機合成
2,2,2-トリフルオロ-N-フェニルアセトアミド: は、特にグリカンの合成において有機合成における貴重な試薬です。 これは、N-フェニルトリフルオロアセチミドイルクロリドの前駆体として役立ち、これは位置選択的グリコシル化反応で使用されます {svg_1}。この化合物は、さまざまな生化学的プロセスに不可欠なオリゴフルクトピラノシドの形成に役立ちます。
医薬品研究
医薬品研究では、2,2,2-トリフルオロ-N-フェニルアセトアミドは、多くの医薬品に共通のモイエティであるトリフルオロメチル基のために使用されます。これは、その親油性と生体膜を通過する能力によるものです {svg_2}。化合物の存在は、化合物の代謝安定性と生物学的活性を大幅に変える可能性があります。
化学工学
化学工学では、この化合物はプロセス開発と最適化に使用されます。 その特性により、さまざまな工業用途向けの薄膜やコーティングを作成するために不可欠な化学蒸着プロセスで使用するために適しています {svg_3}.
材料科学
2,2,2-トリフルオロ-N-フェニルアセトアミド: は、材料科学において役割を果たし、そこで熱や化学攻撃に対する耐性を高めるなど、独自の特性を持つ新素材の開発に使用されます。 そのトリフルオロメチル基は、ポリマーや複合材料に望ましい特性を与えることができます {svg_4}.
環境科学
この化合物は、環境科学においても関連しています。研究者は、その分解生成物とその環境への影響、特に他の化学物質や生物系との相互作用について研究しています。 その環境運命を理解することは、潜在的なリスクを評価するために不可欠です {svg_5}.
分析化学
最後に、分析化学では、2,2,2-トリフルオロ-N-フェニルアセトアミドは、さまざまなクロマトグラフィーおよび分光法において標準または参照化合物として頻繁に使用されます。 その独特のスペクトル特性により、機器の校正と分析方法の検証に優れた化合物になります {svg_6}.
将来の方向性
特性
IUPAC Name |
2,2,2-trifluoro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQIENQEZURNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193398 | |
| Record name | Trifluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404-24-0 | |
| Record name | 2,2,2-Trifluoro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 404-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluoroacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75VUZ1674I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


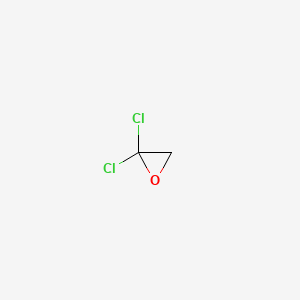

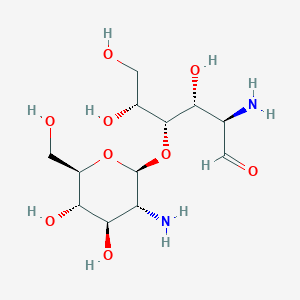


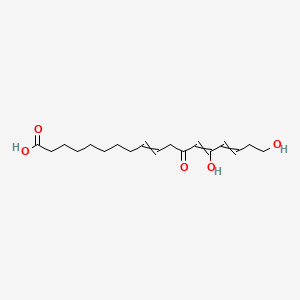
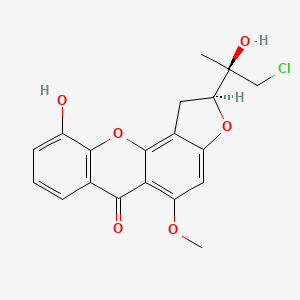
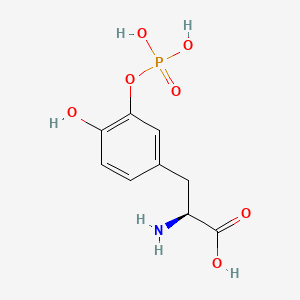
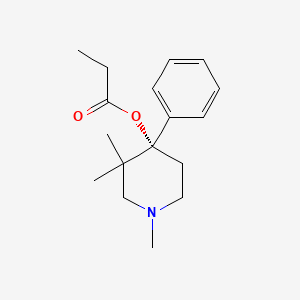

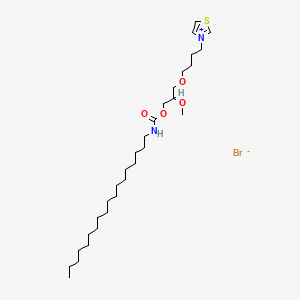
![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)